molecular formula C13H17NO B12602002 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 647009-45-8

1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B12602002
CAS No.: 647009-45-8
M. Wt: 203.28 g/mol
InChI Key: XJJKQBNGEMNOAR-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a trimethyl-substituted indole ring fused with an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the reaction of 2,4,6-trimethylaniline with acetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired indole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: Shares a similar indole structure but lacks the trimethyl and ethanone substitutions.

    2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate: Another indole derivative with different functional groups.

Uniqueness: 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

647009-45-8

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(2,4,6-trimethyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C13H17NO/c1-8-5-9(2)12-7-10(3)14(11(4)15)13(12)6-8/h5-6,10H,7H2,1-4H3

InChI Key

XJJKQBNGEMNOAR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=C2N1C(=O)C)C)C

Origin of Product

United States

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